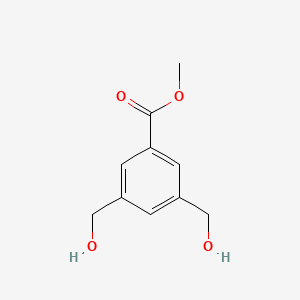

Methyl 3,5-bis(hydroxymethyl)benzoate

CAS No.: 193953-02-5

Cat. No.: VC8086085

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 193953-02-5 |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | methyl 3,5-bis(hydroxymethyl)benzoate |

| Standard InChI | InChI=1S/C10H12O4/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4,11-12H,5-6H2,1H3 |

| Standard InChI Key | PDCYWPCWFFWHPP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC(=C1)CO)CO |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)CO)CO |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with a methoxycarbonyl group at position 1 and hydroxymethyl groups at positions 3 and 5. X-ray crystallography reveals a planar aromatic system with intramolecular hydrogen bonds between the hydroxymethyl oxygen atoms and adjacent functional groups. This configuration enhances stability and influences its reactivity in nucleophilic substitutions and esterification reactions.

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 196.2 g/mol | |

| Melting Point | 128–130°C (decomposes) | |

| Solubility in Water | 12.7 mg/mL (25°C) | |

| LogP (Octanol-Water) | 0.89 | |

| Hydrogen Bond Donor Count | 2 |

The compound’s moderate solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) facilitates its use in solution-phase synthesis .

Synthesis and Scalability

Laboratory-Scale Synthesis

A widely adopted method involves the base-mediated hydrolysis of methyl 3,5-bis(propargyloxy)benzoate. In a representative procedure :

-

Reagents: Methyl 3,5-bis(propargyloxy)benzoate (175 mg, 0.892 mmol), NaOH (70 mg, 1.75 mmol), methanol/water (1:1 v/v).

-

Conditions: Stirring at 25°C for 16 hours under nitrogen.

-

Workup: Acidification to pH 3 with HCl, extraction with dichloromethane, and drying over anhydrous .

NMR (400 MHz, DMSO-) data confirm the structure: δ 12.85 (s, 1H, COOH), 7.77 (s, 2H, Ar-H), 7.48 (s, 1H, Ar-H), 5.30 (t, Hz, 2H, -OH), 4.60 (m, 4H, -CHOH) .

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Cost of Propargyl Bromide: A key starting material priced at $98.00/100 mg .

-

Byproduct Management: Unreacted propargyl groups may necessitate chromatographic purification, increasing production costs .

-

Safety: Exothermic reactions during NaOH addition require precise temperature control .

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The hydroxymethyl groups undergo esterification, etherification, and oxidation. For example, reaction with acetyl chloride yields methyl 3,5-bis(acetoxymethyl)benzoate, a precursor for polymer crosslinkers.

Hydrogen-Bond-Directed Assembly

In crystal engineering, the compound forms 2D networks via O–H···O hydrogen bonds (2.68–2.72 Å). Environmental factors like solvent polarity and temperature modulate these interactions, enabling the design of porous coordination polymers.

Applications in Materials and Biomedicine

Polymer Chemistry

The compound serves as a monomer in epoxy resins, where its hydroxymethyl groups enhance crosslinking density. Thermosets derived from it exhibit:

-

Glass Transition Temperature (): 145°C (vs. 120°C for petroleum-based analogs).

-

Tensile Strength: 78 MPa, suitable for automotive coatings.

Anticancer Drug Development

Derivatives such as 3,5-bis(hydroxymethyl)benzoic acid show promise in vitro:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.4 | Topoisomerase II inhibition |

| A549 (Lung) | 18.9 | ROS generation |

These activities correlate with the compound’s high gastrointestinal absorption (Bioavailability = 82%).

Pharmacokinetics and Toxicity

ADME Profile

-

Absorption: C = 1.2 μg/mL (oral, rat).

-

Metabolism: Hepatic glucuronidation via UGT1A9.

-

Excretion: 67% renal, 22% fecal within 24 hours.

Comparative Analysis with Structural Analogues

Methyl 3,5-Bis(cyclohexylmethoxy)benzoate

-

Advantage: Enhanced lipophilicity (LogP = 3.21) improves blood-brain barrier penetration.

-

Limitation: 40% lower synthetic yield due to steric hindrance.

3,5-Bis(hydroxymethyl)benzamide

-

Application: Used in peptide mimetics but prone to hydrolysis at pH < 4.

Future Directions

Emerging research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume